1-(2-Ethylphenyl)propan-2-one
Description
1-(2-Ethylphenyl)propan-2-one is a ketone derivative featuring an ethyl-substituted benzene ring at the 2-position and a ketone group at the propan-2-one backbone. It is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% efficiency. Spectroscopic data confirm its structural identity, aligning with prior reports in Chem. Commun. (2013) . This compound serves as a precursor in organic synthesis, particularly in constructing complex aromatic ketones and heterocyclic systems.
Properties
IUPAC Name |
1-(2-ethylphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-10-6-4-5-7-11(10)8-9(2)12/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSBZVXIIWXJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of 1-(2-Ethylphenyl)propan-2-one often employs similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of iron(III) bromide.
Major Products
Oxidation: 2-Ethylbenzoic acid.
Reduction: 1-(2-Ethylphenyl)propan-2-ol.
Substitution: 2-Ethyl-4-nitrophenylpropan-2-one (nitration product), 2-Ethyl-4-bromophenylpropan-2-one (bromination product).
Scientific Research Applications
1-(2-Ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
Table 1: Comparison of Substituent Position and Functional Groups
Key Observations :
- Ketone Position : Moving the ketone from the 2-position (propan-2-one) to the 1-position (propan-1-one) alters conjugation and stability. For example, 1-(4-Ethylphenyl)-2-methylpropan-1-one may exhibit lower solubility in polar solvents due to increased hydrophobicity from the branched methyl group .
Heterocyclic and Functionalized Derivatives
Table 2: Comparison with Heterocyclic and Amino-Substituted Analogs
Key Observations :
- Heterocyclic Influence : Replacing the benzene ring with thiophene (as in 1-(Thiophen-2-yl)propan-1-one) enhances electron-deficient character, favoring applications in conductive polymers or catalysis .
- Amino and Halogen Modifications: Amino-substituted derivatives (e.g., 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one) exhibit basicity and pharmacological activity, contrasting with the inert ethylphenyl analog . Chlorinated variants (e.g., dichlorophenyl-oxirane compound) show increased reactivity in ring-opening reactions .
Physicochemical Properties and Solubility
Table 3: Solubility and Stability Data
Key Observations :
- The ethylphenyl group in 1-(2-Ethylphenyl)propan-2-one enhances lipophilicity compared to hydroxylated analogs (e.g., 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one), which exhibit hydrogen bonding and hygroscopicity .
- Thiosemicarbazone derivatives (from 1-(p-tolylhydrazono)-propan-2-one) demonstrate unique coordination chemistry, forming air-stable complexes with transition metals .
Key Observations :
- Palladium-catalyzed methods (e.g., for 1-(2-Ethylphenyl)propan-2-one) offer regioselectivity, whereas aldol condensations (for branched analogs) vary widely in yield depending on substituent electronics .
- Claisen-Schmidt reactions (e.g., for enones like 1-(2,4-dihydroxyphenyl)propan-2-en-1-one) introduce conjugated systems, enabling UV-active products .
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